4-(DIMETHYLSULFAMOYL)-N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]BENZAMIDE
Description
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[3-(furan-2-yl)-3-hydroxypropyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5S/c1-18(2)24(21,22)13-7-5-12(6-8-13)16(20)17-10-9-14(19)15-4-3-11-23-15/h3-8,11,14,19H,9-10H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNBYTLLUCMXPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCC(C2=CC=CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(DIMETHYLSULFAMOYL)-N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting a suitable benzoyl chloride with an amine under basic conditions.
Introduction of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group can be introduced via a sulfonation reaction using dimethylsulfamoyl chloride.
Attachment of the Furan Ring: The furan ring can be attached through a nucleophilic substitution reaction, where a furan derivative reacts with the benzamide intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(DIMETHYLSULFAMOYL)-N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The dimethylsulfamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic reagents like amines or thiols can be employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzamides, furan derivatives, and sulfonamide compounds.
Scientific Research Applications
4-(DIMETHYLSULFAMOYL)-N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]BENZAMIDE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-(DIMETHYLSULFAMOYL)-N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]BENZAMIDE involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The furan ring and the dimethylsulfamoyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analog: LMM11 (4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]Benzamide)
- Core Structure : Both compounds share a benzamide backbone and a furan-containing substituent.
- Key Differences :
- Sulfamoyl Group : The target compound’s dimethylsulfamoyl group is smaller and more polar than LMM11’s cyclohexyl-ethylsulfamoyl group, which may enhance lipophilicity and membrane permeability in LMM11 .
- Furan Attachment : The target’s 3-hydroxypropyl linker introduces a hydroxyl group, improving hydrophilicity, whereas LMM11’s furan is part of a rigid 1,3,4-oxadiazole ring, favoring aromatic interactions in binding pockets .
- Pharmacological Context : LMM11 demonstrated antifungal activity against Candida strains, suggesting that the target compound’s furan and sulfamoyl groups could similarly target fungal enzymes, albeit with modified efficacy due to structural variations .
Hydroxamic Acid Derivatives ()
- Common Features : Hydroxamic acids like N-phenyl-2-furohydroxamic (11) share a furan moiety and amide/hydroxamate functionality.
- Divergences: The target compound lacks the hydroxamate group (critical for metal chelation in antioxidants) but incorporates a sulfamoyl group, which may redirect activity toward non-antioxidant targets (e.g., enzymes or receptors) .
Dichondra repens Benzamide Derivatives ()
- Structural Overlap: Compounds such as N-{(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-3-[4-(2-methylpropoxy)phenyl]-1-oxopropan-2-yl}benzamide feature benzamide cores with hydroxyalkyl chains.
Patent-Based Benzamides ()
- Example: PKI-587 includes a dimethylaminopiperidine-carbonyl group, contrasting with the target’s dimethylsulfamoyl.
- Functional Implications : The sulfamoyl group’s electron-withdrawing nature may reduce basicity compared to PKI-587’s tertiary amine, affecting target binding in kinase inhibition contexts .
PDB Ligand I02 ()
- Shared Traits : Both compounds have sulfonamide/sulfamoyl groups and benzamide scaffolds.
Implications for Research
- Structure-Activity Relationships (SAR) : The dimethylsulfamoyl group may optimize metabolic stability compared to bulkier substituents (e.g., in LMM11), while the hydroxypropyl chain could improve solubility over rigid heterocycles (e.g., oxadiazole in I02) .
- Synthetic Feasibility : ’s methods for hydroxamic acid synthesis could be adapted for introducing the hydroxypropyl-furan moiety via coupling reactions .
Biological Activity
4-(Dimethylsulfamoyl)-N-[3-(furan-2-yl)-3-hydroxypropyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C14H18N2O3S
- Molecular Weight : 290.37 g/mol
- SMILES Notation : CC(=O)N(C)S(=O)(=O)C1=CC=C(C=C1)C(C2=COC=C2)C(=O)N
Biological Activity Overview
Research into the biological activity of this compound has highlighted several key areas:
Antimicrobial Activity
Studies have indicated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various strains of bacteria, including multidrug-resistant pathogens. The mechanism of action appears to involve the inhibition of bacterial cell wall synthesis and disruption of metabolic pathways.
Anticancer Properties
The compound has also been evaluated for its anticancer activity. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
In a recent study, this compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). The results showed a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics like ciprofloxacin and linezolid, indicating its potential as a novel antibacterial agent.
Case Study: Anticancer Activity
Another study investigated the compound's effects on breast cancer cell lines. The results demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer effects at relatively low concentrations.
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Antimicrobial Mechanism : The compound disrupts bacterial cell wall integrity, leading to cell lysis.
- Anticancer Mechanism : It modulates key signaling pathways involved in apoptosis, particularly through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for preparing 4-(dimethylsulfamoyl)-N-[3-(furan-2-yl)-3-hydroxypropyl]benzamide?
Synthesis typically involves multi-step organic reactions, such as coupling the benzamide core with sulfamoyl and furan-hydroxypropyl moieties. Key steps include:
- Sulfamoylation : Reacting 4-aminobenzamide with dimethylsulfamoyl chloride under anhydrous conditions, using triethylamine as a base .
- Hydroxypropyl-furan coupling : Employing Mitsunobu or nucleophilic substitution reactions to attach the 3-(furan-2-yl)-3-hydroxypropyl group to the benzamide nitrogen. Temperature control (0–25°C) and inert atmospheres (N₂/Ar) are critical to avoid side reactions .
- Purification : Chromatography (e.g., silica gel or HPLC) ensures >95% purity .
Q. Which analytical techniques are most effective for characterizing the compound’s structural and physicochemical properties?
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and stereochemistry, particularly the hydroxypropyl group’s configuration .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- IR spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretch at ~1350 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
- HPLC : Monitors purity and stability under varying pH/temperature conditions .
Q. How can researchers optimize the compound’s solubility and stability for in vitro assays?
- Solubility : Use polar aprotic solvents (e.g., DMSO) for stock solutions. Co-solvents like cyclodextrins improve aqueous solubility .
- Stability : Avoid prolonged exposure to light/heat. Stability studies under physiological pH (7.4) and temperature (37°C) are recommended, with HPLC monitoring for degradation .
Advanced Research Questions
Q. What computational methods are suitable for predicting the compound’s electronic properties and reactivity?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Hybrid functionals (e.g., B3LYP) with exact-exchange corrections improve accuracy for sulfonamide systems .
- Polarizable Continuum Model (PCM) : Models solvation effects and dielectric interactions in biological environments .
- Example : DFT studies on analogous sulfonamides show electron-withdrawing effects from the dimethylsulfamoyl group, which may enhance binding to charged biological targets .
Q. How can researchers resolve contradictions in experimental data, such as inconsistent biological activity across assays?
- Dose-response validation : Test multiple concentrations (e.g., 1 nM–100 µM) to rule out off-target effects .
- Binding studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target affinity and stoichiometry .
- Metabolic stability assays : Liver microsome studies identify enzymatic degradation pathways that may reduce efficacy .
Q. What strategies are effective for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Crystallography : Co-crystallization with target proteins (e.g., kinases) reveals binding modes and hydrogen-bonding networks .
- Molecular docking : AutoDock or Schrödinger Suite predicts binding poses, guided by DFT-derived partial charges .
- Mutagenesis : Site-directed mutations in target proteins validate critical residues for binding .
Q. How does the furan-hydroxypropyl moiety influence the compound’s pharmacokinetic profile?
- Hydrogen-bond donors : The hydroxy group enhances solubility but may increase metabolic clearance via glucuronidation .
- Furan ring : Susceptible to cytochrome P450 oxidation; deuterated analogs or steric shielding (e.g., methyl groups) can improve metabolic stability .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Sulfamoylation | Dimethylsulfamoyl chloride, Et₃N, DCM, 0°C | 78 | 92% | |
| Hydroxypropyl coupling | Mitsunobu (DIAD, PPh₃), THF, 25°C | 65 | 88% | |
| Purification | Silica gel chromatography (EtOAc/hexane) | – | 95% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
